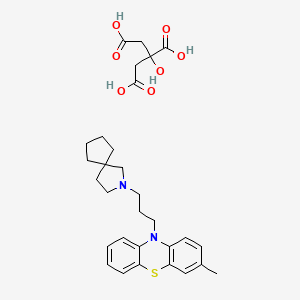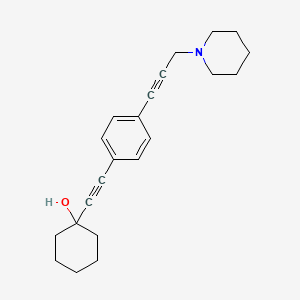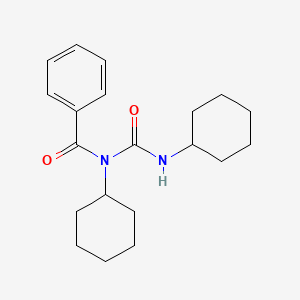![molecular formula C10H13NO4S B14741741 4-[Ethyl(methyl)sulfamoyl]benzoic acid CAS No. 6306-19-0](/img/structure/B14741741.png)
4-[Ethyl(methyl)sulfamoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Ethyl(methyl)sulfamoyl]benzoic acid is a sulfonamide derivative of benzoic acid. This compound is known for its applications in organic synthesis and medicinal chemistry. It is used as a crosslinking reagent and has been studied for its potential as an inhibitor of certain enzymes.
Méthodes De Préparation
The synthesis of 4-[Ethyl(methyl)sulfamoyl]benzoic acid typically involves the sulfonation of benzoic acid derivatives. One common method includes the reaction of benzoic acid with ethyl(methyl)sulfonamide under specific conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
4-[Ethyl(methyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-[Ethyl(methyl)sulfamoyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a crosslinking reagent in organic synthesis.
Industry: It is used in the synthesis of various derivatives for industrial applications.
Mécanisme D'action
The mechanism of action of 4-[Ethyl(methyl)sulfamoyl]benzoic acid involves its interaction with specific enzymes. For example, it inhibits cytosolic phospholipase A2α by binding to the enzyme’s active site, preventing the release of arachidonic acid from phospholipids . This inhibition can reduce the production of inflammatory mediators like prostaglandins and leukotrienes.
Comparaison Avec Des Composés Similaires
4-[Ethyl(methyl)sulfamoyl]benzoic acid can be compared with other sulfonamide derivatives, such as:
4-Sulfamoylbenzoic acid: Similar in structure but lacks the ethyl(methyl) substitution.
Naphthyl-substituted sulfonamides: These compounds have different substituents on the sulfonamide group, leading to variations in activity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Propriétés
Numéro CAS |
6306-19-0 |
|---|---|
Formule moléculaire |
C10H13NO4S |
Poids moléculaire |
243.28 g/mol |
Nom IUPAC |
4-[ethyl(methyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C10H13NO4S/c1-3-11(2)16(14,15)9-6-4-8(5-7-9)10(12)13/h4-7H,3H2,1-2H3,(H,12,13) |
Clé InChI |
OCOWSBPEBKPCCC-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzo[f]tetraphene-9,14-dione](/img/structure/B14741682.png)

![n-[(4-Chlorophenyl)carbamoyl]prop-2-enamide](/img/structure/B14741698.png)



![N-[3-(4-Bromo-2-fluoroanilino)quinoxalin-2-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B14741712.png)

![6,7-Dimethyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14741733.png)
![9-[(4-Methylphenyl)methyl]anthracene](/img/structure/B14741736.png)

